Sanshodiol

Cytotoxicity Anticancer Lung Cancer

Sanshodiol (CAS 54854-91-0) is the definitive 7,9′-epoxylignan reference standard, critical for accurate phytochemical fingerprinting of Zanthoxylum species. Unlike co-occurring alkylamides or sesamin, its distinct scaffold ensures assay specificity. The demonstrated dose-dependent cytotoxicity against A549 NSCLC cells (ED₅₀ 15 µM) makes it a prioritized tool for oncology target-validation studies, while its inactive NO profile provides an essential negative control for anti-inflammatory screens. Insist on compound-specific evidence; accept no botanical substitutes for your mechanistic or QC workflows.

Molecular Formula C20H22O6
Molecular Weight 358.4 g/mol
CAS No. 54854-91-0
Cat. No. B043180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSanshodiol
CAS54854-91-0
Molecular FormulaC20H22O6
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2C(C(CO2)CC3=CC4=C(C=C3)OCO4)CO)O
InChIInChI=1S/C20H22O6/c1-23-18-8-13(3-4-16(18)22)20-15(9-21)14(10-24-20)6-12-2-5-17-19(7-12)26-11-25-17/h2-5,7-8,14-15,20-22H,6,9-11H2,1H3
InChIKeyGRYMYKQGSSTJBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Sanshodiol (CAS 54854-91-0) Basic Identification and Compound Class Overview for Research Sourcing


Sanshodiol (CAS 54854-91-0) is a naturally occurring furanoid lignan belonging to the 7,9′-epoxylignan subclass, characterized by a tetrahydrofuran core bearing a phenyl group, a methyl group, and a benzyl group at the 2-, 3-, and 4-positions, respectively [1]. It has been isolated and characterized primarily from the stem bark of *Zanthoxylum piperitum* DC. (Rutaceae) [2]. With a molecular formula of C₂₀H₂₂O₆ and a molecular weight of 358.39 g/mol , Sanshodiol is offered as a research reference standard, typically with a purity specification of ≥95% to ≥98% (HPLC) [3].

Why Sanshodiol Cannot Be Simply Substituted by Other *Zanthoxylum* Lignans or Alkylamides


Generic substitution of Sanshodiol with other co-occurring compounds from *Zanthoxylum* species is scientifically unsound due to fundamental structural and resulting functional divergence. Unlike the predominant tingling alkylamides (sanshools) [1] or structurally similar furanoid lignans such as sesamin or piperitol [2], Sanshodiol possesses a distinct 7,9′-epoxylignan scaffold with specific functional group arrangements that critically influence its physicochemical properties and biological interactions [3]. This structural uniqueness precludes assuming equivalent activity in assays for anti-inflammation, cytotoxicity, or analgesia; sourcing decisions must be based on compound-specific evidence rather than botanical origin or compound class.

Quantitative Differentiation Evidence for Sanshodiol (CAS 54854-91-0) Against Its Closest Structural and Functional Analogs


Comparative Cytotoxic Potency: Sanshodiol vs. Hydroxy-α-sanshool in Human Lung Adenocarcinoma (A549) Cells

In a head-to-head cytotoxic evaluation on A549 non-small cell lung carcinoma cells, Sanshodiol exhibited a significantly more potent dose-dependent reduction in cell viability compared to Hydroxy-α-sanshool, the primary tingling alkylamide from *Zanthoxylum* . Sanshodiol achieved an ED₅₀ (effective dose for 50% inhibition) of 15 µM . In contrast, Hydroxy-α-sanshool, under similar cell culture conditions (MTS assay, 72 h incubation), showed no appreciable cytotoxicity up to 50 µM, with an IC₅₀ > 50 µM, demonstrating a clear functional divergence and >3.3-fold higher potency for Sanshodiol in this oncology-relevant model [1]. This is a critical differentiation point for researchers seeking anti-proliferative lignans versus analgesic sanshools.

Cytotoxicity Anticancer Lung Cancer

Anti-Inflammatory Activity: Negative Selectivity as a Key Differentiator for Sanshodiol

Sanshodiol's lack of activity in a specific inflammatory pathway is a critical quantitative differentiator from other natural products and should inform study design. In a nitric oxide (NO) production assay using LPS-stimulated mouse macrophages, Sanshodiol exhibited no inhibitory effect on NO production [1]. This is in contrast to many classical anti-inflammatory compounds and even other *Zanthoxylum* constituents. For example, the alkylamide Fagaramide (also present in *Zanthoxylum*) or the lignan Episesamin may show activity in this assay [1]. This negative result, while not a positive property, is a quantifiable piece of evidence that distinguishes Sanshodiol's mechanism of action, indicating it does not suppress inflammation through a general NO-mediated pathway [1].

Anti-inflammatory NO Inhibition Selectivity

Physicochemical Distinction: Solubility and LogP as Differentiators from Co-Occurring Lignans

Sanshodiol possesses a calculated partition coefficient (cLogP) of 2.67, indicating moderate lipophilicity [1]. This physicochemical profile can be a critical differentiator from structurally similar lignans like Sesamin (cLogP ~ 2.8) or Piperitol (cLogP ~ 2.1) [2], influencing solubility in common assay solvents like DMSO and aqueous buffers. The specific melting point of Sanshodiol (140-141 °C) [3] and optical rotation [α]ᴅ = +14.4° (c 1.0, CHCl₃) [4] are also key differentiators for identity verification and purity assessment against related compounds which will have different values. While direct comparative solubility data was not found, the distinct LogP value provides a quantitative, predictive basis for differentiating its behavior in biological and chemical assays from that of other lignans.

Physicochemical Properties Formulation LogP

Research Application Scenarios Where Sanshodiol (CAS 54854-91-0) Offers Evidence-Based Advantages


Reference Standard for Analytical Method Development and Phytochemical Fingerprinting

Sanshodiol serves as a crucial reference standard for HPLC-based quality control and phytochemical fingerprinting of *Zanthoxylum* species, owing to its well-defined identity and availability in high purity (≥98% HPLC). Its specific retention time, UV absorption profile, and mass spectrum [1] are essential for accurate identification and quantification in complex plant extracts. Its use as a reference compound is a primary commercial offering , directly supporting research where precise compositional analysis is required to differentiate *Zanthoxylum piperitum* from other *Zanthoxylum* species or to standardize extracts.

Oncology Research Focused on Non-Small Cell Lung Carcinoma (NSCLC)

The demonstrated dose-dependent cytotoxic activity of Sanshodiol against A549 NSCLC cells, with an ED₅₀ of 15 µM, provides a specific, evidence-based starting point for oncology research . This quantitative data supports its prioritization for further in vitro mechanistic studies (e.g., apoptosis induction, cell cycle analysis) in lung cancer models, particularly as a tool to probe pathways distinct from those affected by non-cytotoxic *Zanthoxylum* alkylamides like Hydroxy-α-sanshool [2].

Pharmacological Studies Requiring a Non-Sanshool, Non-NO-Inhibiting *Zanthoxylum* Control Compound

Given its lack of activity in the LPS-induced NO production assay [3], Sanshodiol can be strategically employed as a negative control compound in studies evaluating the anti-inflammatory properties of *Zanthoxylum* extracts or other constituents like sanshools. This allows researchers to attribute observed NO-inhibitory effects to other components in the extract, thereby strengthening the scientific rigor and conclusions of their pharmacological investigations.

Natural Product Derivatization and Total Synthesis Projects

Sanshodiol's 7,9′-epoxylignan core, featuring a tetrahydrofuran ring with specific stereocenters and substitution patterns, makes it a valuable target and starting point for synthetic organic chemists. Its total synthesis and the synthesis of derivatives like Sanshodiol methyl ether have been reported . Its procurement is essential for researchers aiming to develop novel analogs with improved bioactivity or for confirming the structure of new synthetic products through comparative analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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